2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride” consists of a thiazole ring attached to a methoxyphenyl group and an ethanamine group. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. As a dihydrochloride salt, it would be expected to be soluble in water.Scientific Research Applications
Chemical Synthesis and Structural Analysis
Quantitative Structure-Activity Relationship (QSAR) Analysis
A study conducted by Brzezińska, Kośka, and Walczyński (2003) explored the QSAR of thiazole and benzothiazole derivatives, including compounds related to 2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride. The research utilized thin-layer chromatographic data to predict the pharmacological activity of new drug candidates, highlighting the compound's role in H1-antihistamine activity (Brzezińska, Kośka, & Walczyński, 2003).
Synthesis and Base-Catalyzed Ring Transformation
A study by Sápi et al. (1997) focused on the synthesis of derivatives involving base-catalyzed ring transformations, providing insights into the structural prerequisites for specific ring transformations of compounds similar to this compound (Sápi et al., 1997).
Biological Activity and Pharmacological Evaluation
Antimicrobial and Anticancer Properties
Research by Patel et al. (2013) on thiazolidin-4-one derivatives, which share structural similarities with the compound , evaluated their antimicrobial and potential anticancer properties. The study contributes to understanding the broader application of such compounds in developing therapeutic agents (Patel et al., 2013).
Molecular Docking and Quantum Chemical Calculations
Studies by Viji et al. (2020) performed molecular docking and quantum chemical calculations on derivatives, revealing their potential in antimicrobial activity and interaction with biological targets. This research underscores the compound's relevance in designing drugs with specific biological activities (Viji et al., 2020).
Future Directions
The future directions for research on “2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride” and similar compounds would likely involve further exploration of their synthesis, properties, and potential biological activities. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.2ClH/c1-15-11-4-2-9(3-5-11)12-14-10(6-7-13)8-16-12;;/h2-5,8H,6-7,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQMZSIAUCJFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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